

In-Depth Technical Guide: Excitation and Emission Spectra of CY2-Dise(diso3)

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Compound of Interest

Compound Name: CY2-Dise(diso3)

Cat. No.: B1493811

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This technical guide provides a comprehensive overview of the fluorescent dye **CY2-Dise(diso3)**, focusing on its spectral properties and application in biomolecule labeling. **CY2-Dise(diso3)** is a sulfonated, reactive cyanine dye designed for stable covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides.

Core Photophysical Properties

CY2-Dise(diso3) is a derivative of the well-established Cy2 fluorophore. The "Dise" designation indicates a di-succinimidyl ester, a reactive group that readily forms stable amide bonds with primary amines. The "diso3" signifies the presence of two sulfonate groups, which impart water solubility to the dye molecule, an advantageous feature for labeling biological macromolecules in aqueous environments.^[1]

While specific photophysical data for the **CY2-Dise(diso3)** derivative is not readily available in the public domain, the spectral characteristics are expected to be very similar to the parent Cy2 dye. The addition of sulfonate and succinimidyl ester groups typically has a minimal effect on the excitation and emission maxima of the core chromophore.

Table 1: Photophysical Properties of Cy2

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~492 nm	[2][3]
Emission Maximum (λ_{em})	~508 nm	[2][3]
Molar Extinction Coefficient (ϵ)	Data not available for CY2-Dise(diso3). For Cy2, it is generally high but a specific value is not consistently reported.	
Quantum Yield (Φ)	Data not available for CY2-Dise(diso3). For Cy2, a specific value is not consistently reported but cyanine dyes can have quantum yields that are highly dependent on their environment.	[4]
Molecular Weight	858.84 g/mol	
CAS Number	1103519-18-1	

Experimental Protocols

The following protocols provide a detailed methodology for the labeling of proteins with **CY2-Dise(diso3)** and the subsequent purification of the conjugate.

Protein Labeling with CY2-Dise(diso3)

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

1. Reagent Preparation:

- **Protein Solution:** Prepare the protein to be labeled at a concentration of 1-2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. It is crucial to remove any substances containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the dye.[5]

- **CY2-Dise(diso3)** Stock Solution: Immediately before use, dissolve the **CY2-Dise(diso3)** powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[6]
- Reaction Buffer: Prepare a 1 M sodium bicarbonate solution (pH 8.3-8.5).[7]

2. Labeling Reaction:

- To your protein solution, add the 1 M sodium bicarbonate buffer to achieve a final concentration of 0.1 M. This will raise the pH of the solution, which is optimal for the reaction between the NHS ester and primary amines.[7]
- Slowly add the **CY2-Dise(diso3)** stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[8]
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[6]

Purification of the Labeled Protein

Purification is necessary to remove unconjugated dye. Size-exclusion chromatography is a common and effective method.[9][10]

1. Column Preparation:

- Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[8] The column size should be appropriate for the volume of your labeling reaction.

2. Separation:

- Apply the reaction mixture to the top of the equilibrated column.
- Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute from the column, as it is larger and passes through the column more quickly than the smaller, unconjugated dye molecules.
- Collect the fractions and monitor the absorbance at 280 nm (for protein) and ~492 nm (for CY2).

- Pool the fractions containing the purified conjugate.

Characterization of the Labeled Protein

1. Determination of Degree of Labeling (DOL):

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} * \text{CF}_{280})) * \epsilon_{\text{dye}}]$$

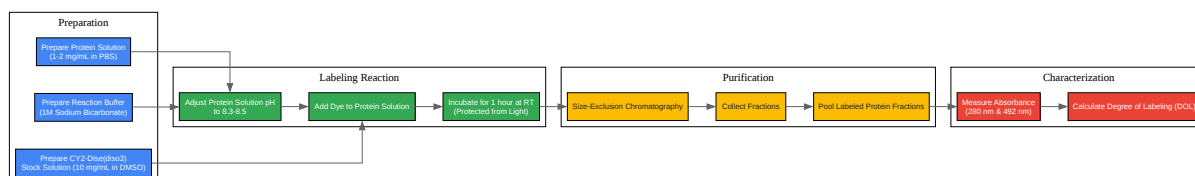
Where:

- A_{max} is the absorbance of the conjugate at the dye's absorption maximum (~492 nm).
- A_{280} is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of the dye at its absorption maximum.
- CF_{280} is a correction factor for the dye's absorbance at 280 nm ($A_{280_dye} / A_{\text{max_dye}}$).

Note: Since the molar extinction coefficient for **CY2-Dise(diso3)** is not readily available, a precise DOL calculation is challenging. However, this formula provides the framework for when such data becomes available.

Visualizations

Experimental Workflow for Protein Labeling

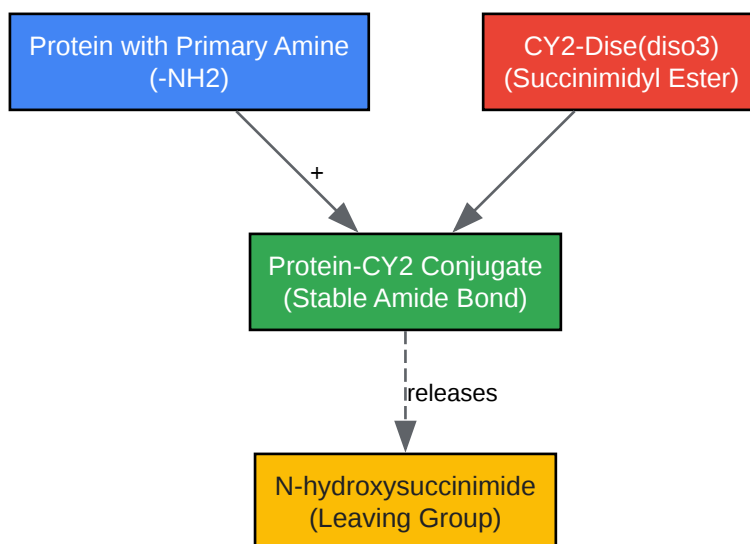


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Caption: Workflow for labeling proteins with **CY2-Dise(diso3)**.

Signaling Pathway (Conceptual Amine Coupling)

Since **CY2-Dise(diso3)** is a labeling reagent and does not participate in a biological signaling pathway itself, the following diagram illustrates the chemical reaction of the succinimidyl ester with a primary amine on a protein.



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Caption: Amine-reactive coupling of **CY2-Dise(diso3)** to a protein.

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